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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information and guidance for researchers and

professionals investigating compounds related to Cericlamine or facing challenges in

antidepressant drug development. While specific details regarding the discontinuation of

Cericlamine's clinical trials in 1999 remain largely undisclosed by the developer, Jouveinal,

this resource offers insights into the potential reasons for such a decision based on established

principles of clinical research and pharmacology.

Frequently Asked Questions (FAQs)
Q1: What was Cericlamine and what was its intended mechanism of action?

Cericlamine (developmental code JO-1017) was a novel antidepressant compound

investigated for the treatment of major depressive disorder. It was classified as a potent and

moderately selective serotonin reuptake inhibitor (SSRI). As an SSRI, its primary mechanism of

action was to block the serotonin transporter (SERT), leading to an increase in the

concentration of the neurotransmitter serotonin in the synaptic cleft. This enhancement of

serotonergic neurotransmission is a common therapeutic strategy for depression.

Q2: What was the developmental stage of Cericlamine when its trials were discontinued?

Cericlamine had reached Phase III clinical trials, the final stage of human testing before a new

drug application is typically submitted to regulatory authorities. The discontinuation at such a
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late stage suggests that the decision was likely based on data emerging from these large-scale

trials.

Q3: What are the common reasons for discontinuing a clinical trial in late-stage development?

The discontinuation of a Phase III clinical trial for an investigational drug like Cericlamine can

be attributed to several critical factors. These often fall into three main categories:

Efficacy-related Reasons: The drug may have failed to demonstrate a statistically significant

improvement in depressive symptoms compared to a placebo. In late-stage trials, the

primary endpoints are rigorously assessed, and a lack of convincing efficacy is a common

reason for termination.

Safety and Tolerability Issues: The emergence of unexpected or severe adverse events can

alter the risk-benefit profile of a drug. Even if effective, a drug with significant safety concerns

is unlikely to gain regulatory approval.

Commercial or Strategic Decisions: The developing company may halt a trial for reasons

unrelated to the drug's performance. These can include a re-evaluation of the market

potential, competition from other drugs, or a shift in the company's strategic focus.

Troubleshooting Guide for Antidepressant Clinical
Trials
This guide is intended for researchers encountering challenges in their own antidepressant

clinical trials, drawing parallels from the potential hurdles faced during the Cericlamine
development program.
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Issue Encountered Potential Root Cause Recommended Action

Lack of Efficacy Signal in

Phase II/III

Inadequate dose selection;

High placebo response rate;

Heterogeneity of the patient

population.

Conduct thorough dose-

ranging studies in early

phases. Implement robust

placebo-response mitigation

strategies. Refine patient

inclusion/exclusion criteria to

target a more homogeneous

population.

Unexpected Adverse Events

Off-target pharmacological

effects; Unforeseen drug-drug

interactions; Population-

specific sensitivity.

Conduct comprehensive

preclinical toxicology and

safety pharmacology studies.

Carefully monitor for and

analyze all adverse events.

Stratify safety data by

demographic and clinical

subgroups.

High Trial Dropout Rate

Poor drug tolerability;

Burdensome study

procedures; Lack of perceived

benefit by participants.

Optimize the formulation and

dosing regimen to improve

tolerability. Simplify study

protocols where possible.

Ensure clear communication

with participants about the

study's importance and

potential benefits.

Inconclusive Biomarker Data

Poor correlation between the

biomarker and clinical

outcome; High variability in

biomarker measurements.

Validate the biomarker's

relevance to the disease and

the drug's mechanism of

action. Standardize sample

collection and analysis

procedures to minimize

variability.
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Experimental Protocols: Key Assessments in
Antidepressant Trials
The following outlines a generalized protocol for assessing the efficacy and safety of an SSRI

like Cericlamine in a Phase III clinical trial.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

2. Participant Population: Adult patients (18-65 years) with a primary diagnosis of Major

Depressive Disorder according to DSM criteria, and a minimum baseline score on a

standardized depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale

[MADRS] ≥ 22).

3. Investigational Product and Comparator:

Cericlamine (e.g., fixed daily doses of 50 mg and 100 mg).
Placebo orally disintegrating tablets, identical in appearance to the active drug.

4. Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end of

the treatment period (e.g., 8 weeks).

5. Secondary Efficacy Endpoints:

Proportion of responders (≥50% reduction in MADRS score from baseline).
Proportion of remitters (MADRS score ≤ 10).
Change from baseline in other relevant scales (e.g., Hamilton Anxiety Rating Scale [HAM-A],
Clinical Global Impression [CGI] scale).

6. Safety and Tolerability Assessments:

Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
Vital signs, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical
chemistry, urinalysis).
Assessment of treatment-emergent suicidal ideation and behavior.
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The following diagrams illustrate key concepts in the development and evaluation of an

antidepressant like Cericlamine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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